molecular formula C6H5N3O B2409411 5-formyl-1-methyl-1H-imidazole-4-carbonitrile CAS No. 916257-35-7

5-formyl-1-methyl-1H-imidazole-4-carbonitrile

Cat. No.: B2409411
CAS No.: 916257-35-7
M. Wt: 135.126
InChI Key: FQPOKMQJCOETCR-UHFFFAOYSA-N
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Description

5-formyl-1-methyl-1H-imidazole-4-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H5N3O. It is characterized by the presence of an imidazole ring substituted with a formyl group at position 5, a methyl group at position 1, and a nitrile group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-formyl-1-methyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-formyl-1-methyl-1H-imidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

    4-methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the nitrile group.

    4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains a bromine atom instead of a nitrile group.

    5-methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the nitrile group

Uniqueness: 5-formyl-1-methyl-1H-imidazole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-formyl-1-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPOKMQJCOETCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 750 ml, three-necked flask fitted with a magnetic stirrer under inert atmosphere, S-ethyl 4-cyano-1-methyl-1H-imidazole-5-carbothioate x85 (8 g, 0.041 mol) is dissolved in 400 ml of acetone. Pd on charcoal (1.6 g) is added and the mixture is cooled to 0° C. Triethylsilane (13.1 ml, 0.082 mol) is added dropwise and the mixture is stirred at 0° C. for 0.5 h. The reaction is monitored by NMR. Three additional portions of triethylsilane (0.041 mol, 0.041 mol and 0.0205 mol) are added over a period of 14 h, 17 h and 19 h respectively while stirring at 0° C. The mixture is filtered on Celite after complete consumption of starting product. The solvent is evaporated and the residue is purified twice by chromatography on silicagel (Hexane/AcOEt: 6/4 (v/v)) to afford 3 g of 5-formyl-1-methyl-1H-imidazole-4-carbonitrile x86.
Name
S-ethyl 4-cyano-1-methyl-1H-imidazole-5-carbothioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
0.041 mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1.6 g
Type
catalyst
Reaction Step Five

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